

# Application of AMOZ in Food Safety Testing Protocols

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## Compound of Interest

Compound Name: AMOZ-CH-acid

Cat. No.: B12383108

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## Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a metabolite of the nitrofurantoin antibiotic furaltadone.[1] Due to concerns about the carcinogenicity and mutagenicity of nitrofurantoin antibiotics, their use in food-producing animals has been banned in many countries, including the European Union.[2][3] Furaltadone is rapidly metabolized in animals, and its residues are not easily detectable. However, its metabolite, AMOZ, can bind to tissue proteins, forming stable residues that can persist for an extended period.[1] Consequently, AMOZ is used as a marker residue for detecting the illegal use of furaltadone in food products of animal origin.[4]

The European Union has established a Reference Point for Action (RPA) for nitrofurantoin metabolites, including AMOZ, at a level of 0.5 µg/kg in food of animal origin. This necessitates sensitive and reliable analytical methods for the routine monitoring of AMOZ in various food matrices to ensure consumer safety and compliance with food safety regulations.

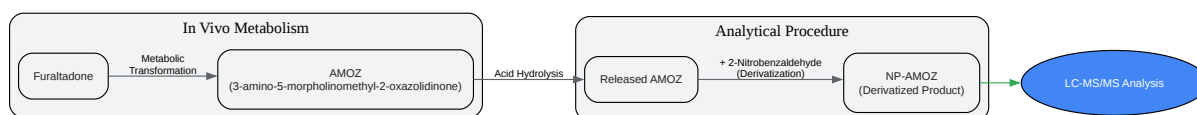
## Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The confirmatory method of choice for the determination of AMOZ is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, enabling the detection and quantification of AMOZ at and below the established RPA. A critical step in the analytical procedure is the derivatization of AMOZ with 2-

nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable derivative, NP-AMOZ.

## Metabolic Pathway and Derivatization

Furaltadone, when administered to animals, undergoes metabolic transformation to form AMOZ. For analytical purposes, the protein-bound AMOZ residues are released from the tissue matrix through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to yield a stable product, NP-AMOZ, which is then analyzed by LC-MS/MS.



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Metabolic and Analytical Pathway of Furaltadone to NP-AMOZ.

## Experimental Protocols

The following protocols are generalized procedures for the determination of AMOZ in food matrices. Laboratories should validate these methods for their specific matrices and equipment.

### Sample Preparation and Extraction

This protocol describes the extraction and derivatization of AMOZ from animal tissues (e.g., meat, seafood).

- Homogenization: Homogenize a representative portion of the sample (e.g., 2 grams) until a uniform consistency is achieved.
- Hydrolysis and Derivatization:
  - To the homogenized sample, add 10 mL of 0.125 M hydrochloric acid.

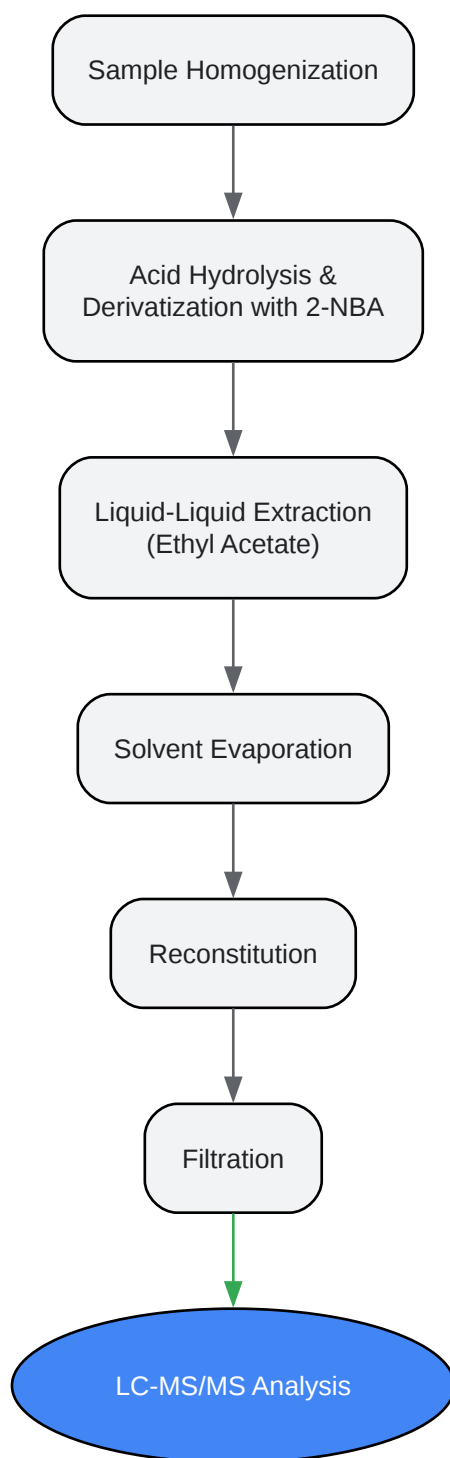
- Add 400  $\mu$ L of a 50 mM solution of 2-nitrobenzaldehyde in methanol.
- Vortex the mixture thoroughly.
- Incubate the sample overnight (approximately 16 hours) at 37°C with gentle shaking to facilitate the release of bound AMOZ and its derivatization.
- Neutralization and Extraction:
  - Cool the sample to room temperature.
  - Adjust the pH of the solution to approximately 7 by adding 1 mL of 0.1 M potassium phosphate dibasic ( $K_2HPO_4$ ) and 1 mL of 0.8 M sodium hydroxide (NaOH).
  - Add 15 mL of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
- Clean-up:
  - Transfer the ethyl acetate (upper) layer to a clean tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a suitable volume of n-hexane and a methanol:water mixture (e.g., 1 mL n-hexane and 0.5 mL 50:50 v/v methanol:water).
  - Filter the final extract through a 0.2  $\mu$ m syringe filter before LC-MS/MS analysis.

## LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of NP-AMOZ.

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7  $\mu$ m).
  - Mobile Phase: A gradient elution with methanol and an aqueous solution of ammonium formate (e.g., 2 mM) is often employed.

- Flow Rate: A typical flow rate is 0.30 mL/min.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray ionization in positive mode (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for NP-AMTZ. The use of an isotopically labeled internal standard, such as D5-AMTZ, is recommended for accurate quantification.



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Experimental Workflow for AMOZ Analysis.

## Quantitative Data Summary

The performance of analytical methods for AMOZ is evaluated based on several key parameters. The following table summarizes typical performance characteristics of LC-MS/MS methods for the determination of AMOZ in various food matrices.

Parameter	Meat Powder	Cultured Fish	Honey
Limit of Detection (LOD)	Calculated as $S/N > 3$	0.1 µg/kg	-
Limit of Quantification (LOQ)	Calculated as $S/N > 10$	-	-
Recovery (%)	95 - 108	89.8 - 112.5	-
Spiking Levels (µg/kg)	0.25, 0.5, 0.75	0.1, 0.5, 1.0	-
Intra-day Precision (%RSD)	2.7 - 6.6	12.4 - 16.2 (as CV)	-
EU RPA (µg/kg)	0.5	0.5	0.5

Note: Data for honey is often determined using ELISA for screening, with LC-MS/MS for confirmation. Quantitative LC-MS/MS data for honey was not explicitly detailed in the provided search results.

## Conclusion


The detection of AMOZ is a critical component of food safety monitoring programs to control the illegal use of furaltadone in animal production. The LC-MS/MS method, incorporating a derivatization step with 2-nitrobenzaldehyde, provides a robust and sensitive approach for the quantification of AMOZ residues in diverse food matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and analytical scientists involved in food safety testing. Adherence to validated methods and established regulatory limits is essential to protect public health.

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